N-((1-(thiophen-2-yl)cyclohexyl)methyl)isonicotinamide
Description
Properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclohexyl)methyl]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c20-16(14-6-10-18-11-7-14)19-13-17(8-2-1-3-9-17)15-5-4-12-21-15/h4-7,10-12H,1-3,8-9,13H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXQGWCZPDNBKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2=CC=NC=C2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexanone Functionalization via Grignard Addition
Step 1: Formation of 1-(Thiophen-2-yl)cyclohexanol
Cyclohexanone undergoes nucleophilic addition with thiophen-2-ylmagnesium bromide in anhydrous tetrahydrofuran (THF) at 0°C to room temperature. The reaction yields 1-(thiophen-2-yl)cyclohexanol, a tertiary alcohol, which is isolated via aqueous workup and purified by recrystallization.
Step 2: Reduction to 1-(Thiophen-2-yl)cyclohexane
The alcohol is reduced using lithium aluminum hydride (LiAlH₄) in dry diethyl ether, yielding 1-(thiophen-2-yl)cyclohexane. Excess reductant is quenched with cautious addition of ethyl acetate, followed by filtration and solvent evaporation.
Step 3: Bromination and Gabriel Synthesis
The methyl group is introduced via bromination of 1-(thiophen-2-yl)cyclohexane using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C). The resultant bromide undergoes Gabriel synthesis with potassium phthalimide in dimethylformamide (DMF), followed by hydrazine cleavage to yield the primary amine.
Alternative Route: Reductive Amination
Step 1: Synthesis of 1-(Thiophen-2-yl)cyclohexanecarbaldehyde
Oxidation of 1-(thiophen-2-yl)cyclohexanol with pyridinium chlorochromate (PCC) in dichloromethane generates the aldehyde.
Step 2: Reductive Amination
The aldehyde reacts with ammonium acetate in methanol under hydrogen gas (3 atm) in the presence of palladium on carbon (Pd/C). This one-pot reductive amination produces the target amine with minimal byproducts.
Preparation of Isonicotinoyl Chloride
Step 1: Activation of Isonicotinic Acid
Isonicotinic acid is treated with oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane at 0°C. Catalytic dimethylformamide (DMF, 0.1 eq) accelerates the reaction, which proceeds to completion within 2 hours. Excess reagents are removed under reduced pressure to yield isonicotinoyl chloride as a pale-yellow solid.
Amide Bond Formation
Schotten-Baumann Reaction
The amine (1.0 eq) is dissolved in a biphasic mixture of dichloromethane and saturated sodium bicarbonate. Isonicotinoyl chloride (1.1 eq) is added dropwise at 0°C, and the reaction is stirred for 12 hours. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. Crude product is purified via flash chromatography (ethyl acetate/hexanes, 3:7) to afford this compound in 78–85% yield.
Coupling Reagent-Mediated Synthesis
For sensitive substrates, carbodiimide coupling is employed. A mixture of 1-(thiophen-2-yl)cyclohexanemethylamine (1.0 eq), isonicotinic acid (1.2 eq), EDCl (1.5 eq), and HOBt (0.3 eq) in DMF is stirred at room temperature for 24 hours. The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (silica gel, methanol/dichloromethane, 1:9) to yield the product (82–88%).
Optimization and Analytical Validation
Reaction Monitoring and Yield Optimization
Thin-layer chromatography (TLC) on silica gel F₂₅₄ plates with UV visualization ensures reaction progression. For radical bromination (Step 2.1.3), optimal NBS stoichiometry (1.05 eq) and AIBN loading (5 mol%) maximize conversion while minimizing diastereomer formation.
Structural Characterization
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.76 (d, J = 4.8 Hz, 2H, pyridine-H), 7.71 (d, J = 4.8 Hz, 2H, pyridine-H), 7.21 (dd, J = 5.1, 3.6 Hz, 1H, thiophene-H), 6.95 (d, J = 3.2 Hz, 1H, thiophene-H), 6.83 (d, J = 5.1 Hz, 1H, thiophene-H), 3.44 (s, 2H, CH₂), 2.31–1.98 (m, 6H, cyclohexane-H), 1.72–1.55 (m, 4H, cyclohexane-H).
- ¹³C NMR : 165.8 (C=O), 150.2 (pyridine-C), 142.1 (thiophene-C), 126.5–122.3 (aromatic-C), 45.6 (CH₂), 34.7–23.1 (cyclohexane-C).
High-Resolution Mass Spectrometry (HRMS) :
Calculated for C₁₆H₂₀N₂OS [M+H]⁺: 295.1245; Found: 295.1248.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Schotten-Baumann | 78–85 | ≥95 | Rapid, minimal byproducts | Requires acyl chloride stability |
| EDCl/HOBt Coupling | 82–88 | ≥97 | Compatible with sensitive substrates | Higher cost of reagents |
| Reductive Amination | 70–75 | ≥90 | One-pot synthesis | Lower yield due to imine instability |
Scale-Up Considerations and Industrial Feasibility
Large-scale production (>1 kg) favors the Schotten-Baumann method due to lower reagent costs and simplified workup. Continuous flow reactors enhance safety during exothermic acyl chloride formation, while centrifugal partition chromatography replaces column chromatography for eco-friendly purification.
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiophen-2-yl)cyclohexyl)methyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the cyclohexyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the isonicotinamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or isonicotinamide moieties.
Scientific Research Applications
N-((1-(thiophen-2-yl)cyclohexyl)methyl)isonicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((1-(thiophen-2-yl)cyclohexyl)methyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The thiophene ring and isonicotinamide moiety can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like suprofen and articaine, which have therapeutic applications.
Nicotinamide derivatives: Compounds like nicotinamide adenine dinucleotide (NAD), which play crucial roles in biological processes.
Uniqueness
N-((1-(thiophen-2-yl)cyclohexyl)methyl)isonicotinamide is unique due to its combination of a thiophene ring, a cyclohexyl group, and an isonicotinamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-((1-(thiophen-2-yl)cyclohexyl)methyl)isonicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
This compound exhibits a range of biochemical properties that contribute to its biological activity:
- Fungicidal Activity : Preliminary studies indicate that the compound possesses fungicidal properties, making it a candidate for further investigation in antifungal therapies.
- Interaction with Biomolecules : The compound interacts with various enzymes and proteins, potentially influencing cell signaling pathways and gene expression.
Cellular Effects
Research has shown that this compound can affect cellular functions:
- Cell Signaling : The compound may modulate cell signaling pathways, although specific pathways affected have yet to be fully elucidated.
- Gene Expression : Changes in gene expression profiles have been observed, suggesting that the compound may influence cellular metabolism and function.
The molecular mechanisms through which this compound exerts its effects are still under investigation. However, several potential mechanisms have been proposed:
- Binding Interactions : The compound may bind to specific biomolecules, leading to inhibition or activation of enzymatic activities.
- Enzyme Inhibition : It is believed that the compound could inhibit certain enzymes involved in critical biological processes.
Antimicrobial Activity
A study focused on the antimicrobial properties of this compound found that it exhibited significant activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicated potent antimicrobial effects comparable to established antibiotics.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
This table summarizes the effectiveness of the compound against selected microorganisms, highlighting its potential as an antimicrobial agent.
Anticancer Potential
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound induced apoptosis in cancer cells with IC50 values ranging from 10 µM to 20 µM.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 12 |
| A549 (lung cancer) | 18 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies.
Q & A
Q. What are the recommended synthetic routes for N-((1-(thiophen-2-yl)cyclohexyl)methyl)isonicotinamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the thiophene-cyclohexylmethyl intermediate, followed by amide coupling with isonicotinamide. Key steps include:
- Cyclohexyl-thiophene intermediate synthesis : Cyclohexane derivatives are functionalized with thiophene via nucleophilic substitution or coupling reactions. For example, thiophen-2-yl lithium may react with cyclohexanone derivatives under anhydrous conditions .
- Methylation and amide coupling : The intermediate is methylated, then coupled with isonicotinoyl chloride using a coupling agent like EDC/HOBt in dichloromethane or DMF .
- Optimization : Reaction conditions (temperature, solvent, time) must be carefully controlled. For instance, continuous flow reactors improve yield by maintaining consistent temperature , while high-throughput screening identifies optimal stoichiometry .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the thiophene (δ 6.8–7.5 ppm), cyclohexyl (δ 1.2–2.5 ppm), and pyridine (δ 8.0–8.8 ppm) moieties. 2D NMR (COSY, HSQC) resolves stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] for CHNOS) with <2 ppm error .
- HPLC-PDA : Ensures >95% purity using a C18 column with acetonitrile/water gradients .
Q. What initial biological screening assays are appropriate for evaluating the compound's activity?
Methodological Answer:
- Enzyme inhibition assays : Test against viral proteases (e.g., HIV-1 protease) using fluorogenic substrates. IC values are calculated via dose-response curves .
- Cytotoxicity profiling : Use MTT assays on HEK293 or HepG2 cells to determine selectivity indices .
- Microbial growth inhibition : Screen against Trypanosoma brucei or bacterial strains (e.g., S. aureus) with 24–48 hour incubations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound's pharmacological profile?
Methodological Answer:
- Core modifications : Compare analogs with cyclopentyl vs. cyclohexyl groups to assess ring size impact on target binding .
- Functional group substitutions : Replace thiophene with furan or pyridine to evaluate electronic effects on potency. For example, fluorophenoxy derivatives enhance metabolic stability .
- Bioisosteric replacements : Substitute the amide with sulfonamide or urea groups to improve solubility while retaining activity .
Q. What strategies mitigate off-target effects while maintaining potency in lead optimization?
Methodological Answer:
- Selectivity profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target kinase interactions. Adjust the cyclohexylmethyl group to reduce steric clashes .
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) to the pyridine ring, which are cleaved in vivo to enhance target specificity .
- Computational docking : Perform molecular dynamics simulations to optimize binding to the target pocket while minimizing interactions with homologous proteins .
Q. How should researchers address contradictions in biological data across different assay systems?
Methodological Answer:
- Assay validation : Standardize protocols (e.g., ATP concentrations in kinase assays) to reduce variability. Cross-validate results in orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Metabolic stability analysis : Use liver microsomes to determine if discrepancies arise from differential metabolite formation in cell-based vs. cell-free systems .
- Data normalization : Apply Z-score or percent inhibition relative to positive/negative controls to harmonize datasets .
Q. What computational methods aid in predicting the compound's target interactions and binding modes?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with viral proteases. Focus on hydrogen bonding with catalytic residues (e.g., Asp25 in HIV-1 protease) .
- Free-energy perturbation (FEP) : Calculate relative binding affinities for analogs with minor structural changes .
- QSAR modeling : Train models on IC data from analogs to predict activity of untested derivatives .
Q. What experimental approaches elucidate the compound's mechanism of action at the molecular level?
Methodological Answer:
- X-ray crystallography : Co-crystallize the compound with its target (e.g., protease) to resolve binding poses at 2.0–2.5 Å resolution .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .
- CRISPR-Cas9 knockouts : Validate target engagement by assessing loss of activity in cells lacking the putative target gene .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
